molecular formula C23H18N2OS B331616 2,3-DIHYDRO-1H-INDOL-1-YL[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE

Cat. No.: B331616
M. Wt: 370.5 g/mol
InChI Key: SEGSYIHTHPVKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-indol-1-yl[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone is a complex organic compound that features an indole moiety fused with a quinoline and thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to incorporate the quinoline and thiophene rings.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to maintain efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indol-1-yl[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinoline ring can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide and thiophene sulfoxide.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated or sulfonylated indole and thiophene derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indol-1-yl[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to enzyme active sites, inhibiting their activity, while the quinoline and thiophene rings can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Quinoline derivatives: Compounds with a quinoline ring, used in anti-malarial drugs.

    Thiophene derivatives: Compounds with a thiophene ring, used in organic electronics.

Uniqueness

2,3-Dihydro-1H-indol-1-yl[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone is unique due to its combination of indole, quinoline, and thiophene rings, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C23H18N2OS/c1-15-10-11-22(27-15)20-14-18(17-7-3-4-8-19(17)24-20)23(26)25-13-12-16-6-2-5-9-21(16)25/h2-11,14H,12-13H2,1H3

InChI Key

SEGSYIHTHPVKJM-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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